1-(2-Phenyltriazol-4-yl)-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea
Description
1-(2-Phenyltriazol-4-yl)-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea is a synthetic organic compound characterized by its unique triazole and trifluoromethyl groups
Properties
IUPAC Name |
1-(2-phenyltriazol-4-yl)-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c17-16(18,19)13(9-12-7-4-8-26-12)21-15(25)22-14-10-20-24(23-14)11-5-2-1-3-6-11/h1-3,5-6,10,12-13H,4,7-9H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSMRAFAEOLWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(F)(F)F)NC(=O)NC2=NN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyltriazol-4-yl)-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the Huisgen cycloaddition or “click chemistry.”
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the triazole intermediate.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the amine is part of the trifluoromethylated oxolane moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the urea linkage, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl and triazole rings.
Reduction: Amines or other reduced forms of the triazole and urea moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biology and Medicine:
Drug Development: The compound’s triazole and trifluoromethyl groups are known to enhance the bioavailability and metabolic stability of pharmaceuticals. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry:
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which 1-(2-Phenyltriazol-4-yl)-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-(2-Phenyltriazol-4-yl)-3-(trifluoromethyl)urea: Lacks the oxolane moiety, potentially altering its reactivity and biological activity.
1-(2-Phenyltriazol-4-yl)-3-(oxolan-2-yl)urea: Lacks the trifluoromethyl group, which may reduce its metabolic stability and bioavailability.
Uniqueness: 1-(2-Phenyltriazol-4-yl)-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea is unique due to the combination of its triazole, phenyl, trifluoromethyl, and oxolane groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
